2-Bromo-3-cyano-5-methoxybenzoic acid

Synthetic chemistry Medicinal chemistry building blocks Cross-coupling handles

2-Bromo-3-cyano-5-methoxybenzoic acid (CAS 1806059-86-8) is the only benzoic acid scaffold that simultaneously delivers an ortho‑bromine for Pd‑catalyzed cross‑coupling, a meta‑cyano group as electron‑withdrawing synthon and bioisostere, and a para‑methoxy donor to fine‑tune ring electronics. This 2,3,5‑triad enables chemistries that no disubstituted analog can replicate: direct Suzuki/ Buchwald diversification without extra halogenation, cyano‑driven transformations to amines/amidines/heterocycles, and directed ortho‑metalation for tetrasubstituted derivatives. Supplied at ≥95% purity as a white crystalline solid. Order now to accelerate SAR exploration and fragment‑based library construction.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1806059-86-8
Cat. No. B1410899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-cyano-5-methoxybenzoic acid
CAS1806059-86-8
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)C(=O)O)Br)C#N
InChIInChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-3H,1H3,(H,12,13)
InChIKeyAUWCORAKKOXUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-cyano-5-methoxybenzoic acid (CAS 1806059-86-8): Structural and Physicochemical Baseline for Procurement Decisions


2-Bromo-3-cyano-5-methoxybenzoic acid (CAS 1806059-86-8) is a trisubstituted benzoic acid derivative bearing bromine at position 2, a cyano group at position 3, and a methoxy group at position 5 on the aromatic ring. It has a molecular formula of C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol [1]. Computed physicochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 70.3 Ų, and a hydrogen bond acceptor count of 4 [1]. The compound is a white to off-white crystalline solid supplied at a minimum purity specification of 95% . It is classified as a multifunctional aromatic building block, wherein the bromine atom serves as a synthetic handle for cross-coupling chemistry, the cyano group acts as both a strong electron-withdrawing substituent and a precursor to amines, amidines, and heterocycles, and the methoxy group provides electron-donating character that tunes ring electronics . This specific 2,3,5-substitution pattern is distinct from the more common 2,5- or 3,5-disubstituted analogs and from regioisomeric 3,4,5-trisubstituted variants, which has direct consequences for reactivity, physicochemical properties, and synthetic utility.

Why In-Class Analogs Cannot Substitute for 2-Bromo-3-cyano-5-methoxybenzoic acid in Research and Development Programs


The 2,3,5-trisubstitution pattern of 2-bromo-3-cyano-5-methoxybenzoic acid creates a functional group triad that cannot be replicated by any single disubstituted analog. The closest commercially available analogs each lack at least one critical functional handle: 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) lacks the cyano group, eliminating the strong electron-withdrawing effect and the ability to participate in cyano-mediated transformations such as reduction to amines, hydrolysis to amides, or cyclization to heterocycles ; 3-cyano-5-methoxybenzoic acid (CAS 453566-61-5) lacks the bromine atom, forfeiting the capacity for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are fundamental to modern medicinal chemistry library construction ; 2-bromo-3-cyanobenzoic acid (CAS 1261473-60-2) lacks the methoxy group, resulting in an altered electronic environment, lower TPSA (61.1 vs. 70.3 Ų), and different hydrogen-bonding capacity [1]. Furthermore, regioisomers such as 3-bromo-4-cyano-5-methoxybenzoic acid (CAS 1805413-88-0) place the bromine meta rather than ortho to the carboxylic acid, which fundamentally alters both the acidity of the benzoic acid and the steric environment around the cross-coupling site [2]. These structural differences translate into measurable divergences in lipophilicity, polar surface area, hydrogen-bonding capacity, and electronic character that are quantified in Section 3.

Quantitative Comparative Evidence for 2-Bromo-3-cyano-5-methoxybenzoic acid vs. Closest Analogs


Functional Group Complementarity: Synthetic Handle Count vs. Closest Mono-Functional Analogs

2-Bromo-3-cyano-5-methoxybenzoic acid provides three chemically orthogonal reactive functional handles (aryl-Br, aryl-CN, and -COOH) plus an electron-donating methoxy modulator, compared to only two such handles in each of its closest commercially available analogs . Specifically, 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) lacks the cyano group and thus cannot undergo nitrile-specific transformations ; 3-cyano-5-methoxybenzoic acid (CAS 453566-61-5) lacks the bromine atom and is incompatible with palladium-catalyzed cross-coupling . The target compound's bromine atom at position 2 is positioned ortho to the carboxylic acid, which enables additional reactivity modes including directed ortho-metalation and cyclization chemistry not accessible with meta- or para-bromo regioisomers.

Synthetic chemistry Medicinal chemistry building blocks Cross-coupling handles

Lipophilicity Differentiation: XLogP3 Divergence vs. Non-Cyano Analog

The cyano group at position 3 of 2-bromo-3-cyano-5-methoxybenzoic acid reduces the computed XLogP3 by 1.2 log units relative to the non-cyano analog 2-bromo-5-methoxybenzoic acid (XLogP3 = 1.8 vs. 3.0) [1] . This is a large shift in predicted lipophilicity that places the target compound in a different property space: an XLogP3 of 1.8 falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five guidelines, whereas the comparator's XLogP3 of 3.0 approaches the upper boundary [2]. The target compound also achieves this lower lipophilicity while retaining a higher topological polar surface area (70.3 vs. 46.5 Ų), indicative of improved aqueous solvation potential [3].

Lipophilicity ADME prediction Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity: HBA Count Advantage vs. Non-Cyano and Non-Methoxy Analogs

2-Bromo-3-cyano-5-methoxybenzoic acid possesses a hydrogen-bond acceptor (HBA) count of 4, which is one HBA greater than both 2-bromo-5-methoxybenzoic acid (HBA = 3) and 2-bromo-3-cyanobenzoic acid (HBA = 3) [1] [2] [3]. The additional HBA originates from the cyano group nitrogen or the methoxy oxygen, depending on the comparator. This difference contributes to the higher TPSA of the target compound and provides an additional locus for intermolecular hydrogen bonding with biological targets, co-solvents, or chromatographic stationary phases. In a fragment-based drug discovery context, each additional HBA capacity statistically increases the probability of forming productive hydrogen-bond interactions with protein targets [4].

Hydrogen bonding Molecular recognition Target engagement Solubility

Electronic Property Differentiation: Hammett-Based Substituent Effect Analysis vs. Non-Cyano Analog

The electronic character of 2-bromo-3-cyano-5-methoxybenzoic acid is dominated by the strongly electron-withdrawing meta-cyano group (σ_m = +0.56) and the inductively withdrawing ortho-bromo substituent, moderated by the electron-donating meta-methoxy group (σ_m = +0.12) [1]. The sum of meta substituent constants (Σσ_m = +0.68) is substantially higher than that of the non-cyano analog 2-bromo-5-methoxybenzoic acid (Σσ_m ≈ +0.12 for the single meta-methoxy substituent) [1]. This translates into a predicted pKa difference: the target compound is expected to be a significantly stronger acid. The experimentally predicted pKa of 2-bromo-5-methoxybenzoic acid is 2.73 ± 0.10 ; applying the Hammett relationship with the additional σ_m contribution of the cyano group (+0.56) and a reaction constant ρ ≈ 1.0 for benzoic acid ionization, the estimated pKa of the target compound falls in the range of approximately 2.1-2.3, representing a ~3-fold increase in acidity (ΔpKa ≈ -0.4 to -0.6 units) relative to the non-cyano comparator [1].

Electronic effects Hammett analysis Acidity Structure-activity relationships

Regioisomeric Differentiation: 2,3,5- vs. 3,4,5-Trisubstitution Pattern Comparison

The regioisomer 3-bromo-4-cyano-5-methoxybenzoic acid (CAS 1805413-88-0) shares the same molecular formula (C₉H₆BrNO₃) and molecular weight (256.05 g/mol) but differs in the positional arrangement of substituents: in the target compound, bromine is ortho to the carboxylic acid (position 2) and cyano is meta (position 3), whereas in the regioisomer, bromine is meta to the carboxylic acid (position 3) and cyano is para (position 4) [1] [2]. This positional difference has two important consequences: (1) the ortho-bromine in the target compound experiences greater steric hindrance from the adjacent carboxylic acid, which can be exploited for chemoselective cross-coupling in the presence of less hindered aryl bromides; (2) the para-cyano group in the regioisomer exerts a stronger resonance electron-withdrawing effect on the carboxylic acid (σ_p-CN = +0.66 vs. σ_m-CN = +0.56), leading to different acidities and different electronic properties of derived amides and esters [1].

Regioisomerism Substituent orientation Cross-coupling reactivity Steric effects

Commercial Supply Chain: Purity Specification and Storage Stability Benchmarking

2-Bromo-3-cyano-5-methoxybenzoic acid is commercially available from AKSci (Catalog No. 0014EG) with a minimum purity specification of 95% . The compound is classified as non-hazardous for DOT/IATA transport and is recommended for long-term storage in a cool, dry place . Multiple additional suppliers list this compound, indicating a multi-source supply chain that reduces single-vendor dependency risk for ongoing research programs. The 95% minimum purity is typical for research-grade building blocks of this structural complexity and is suitable for most synthetic chemistry applications without requiring additional purification .

Procurement Quality control Purity specification Supply chain reliability

Procurement-Relevant Application Scenarios for 2-Bromo-3-cyano-5-methoxybenzoic acid Based on Comparative Evidence


Medicinal Chemistry Parallel Library Synthesis via Suzuki-Miyaura Diversification

The ortho-bromo substituent of 2-bromo-3-cyano-5-methoxybenzoic acid provides a direct handle for Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling rapid generation of biaryl libraries. The presence of the cyano and methoxy groups in the coupling product eliminates the need for additional functional group installation steps . This contrasts with the non-brominated analog 3-cyano-5-methoxybenzoic acid, which cannot participate in this reaction and would require a separate halogenation step. The lower XLogP3 (1.8) of the target compound, compared to 3.0 for 2-bromo-5-methoxybenzoic acid, means that Suzuki products derived from this scaffold are predicted to remain in a more favorable lipophilicity range for drug-likeness, reducing the risk of late-stage attrition due to poor physicochemical properties [1].

Fragment-Based Drug Discovery: A Multi-HBA Scaffold for Hit Evolution

With a molecular weight of 256.05 g/mol and a hydrogen-bond acceptor count of 4, 2-bromo-3-cyano-5-methoxybenzoic acid satisfies fragment-likeness criteria (MW < 300, HBA ≤ 3 is typical for fragments; the target's HBA = 4 is at the upper boundary and provides additional interaction capacity) [2]. The combination of a carboxylic acid (capable of forming strong charge-reinforced hydrogen bonds), a cyano group (dipolar interaction and weak HBA), and a bromine atom (halogen bonding potential) provides three distinct pharmacophoric elements from a single fragment. Compared to 2-bromo-3-cyanobenzoic acid (HBA = 3, TPSA = 61.1 Ų), the additional methoxy group increases both the HBA capacity and the TPSA to 70.3 Ų, offering an additional vector for hydrogen-bond interactions with protein targets without exceeding fragment physicochemical boundaries .

Agrochemical Intermediate: Cyano Group as a Bioisostere for Halogen in Crop Protection Chemistry

In agrochemical research, the cyano group is a well-established bioisostere for halogen substituents, offering similar electronic withdrawal while providing metabolic stability advantages. 2-Bromo-3-cyano-5-methoxybenzoic acid combines both a bromine atom (for cross-coupling diversification) and a cyano group (as a halogen bioisostere) in a single intermediate, enabling structure-activity relationship exploration around both the bromine position (via coupling) and the cyano position (via reduction to amine or hydrolysis to amide) [3]. The Hammett-derived estimate of enhanced acidity (pKa ≈ 2.1-2.3) suggests that carboxylate salts of this compound will exhibit good aqueous solubility at neutral pH, facilitating formulation development for agrochemical applications [4].

Process Chemistry Scale-Up: Ortho-Bromo Directed Metalation and Chemoselective Coupling Strategies

The ortho relationship between the bromine atom and the carboxylic acid in 2-bromo-3-cyano-5-methoxybenzoic acid enables directed ortho-metalation (DoM) chemistry after appropriate protection of the carboxylic acid, providing access to 2,3,5,6-tetrasubstituted benzoic acid derivatives that are inaccessible from the meta-bromo regioisomer 3-bromo-4-cyano-5-methoxybenzoic acid . Additionally, the steric hindrance imposed by the ortho-carboxylic acid can be exploited for chemoselective cross-coupling: in molecules bearing multiple halogen atoms, the ortho-bromine of the target compound will generally react more slowly in Pd-catalyzed couplings than unhindered aryl bromides, permitting sequential coupling strategies. The 95% minimum purity specification and multi-vendor availability reduce procurement barriers for process development .

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